1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene
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Description
1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene is a compound that could potentially be of interest in organic chemistry due to its structural complexity and functional groups. Research in similar areas involves the synthesis and analysis of compounds that exhibit unique chemical and physical properties, which can be leveraged for various applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. For compounds similar to this compound, palladium-catalyzed reactions, such as the Sonogashira coupling, are common for forming carbon-carbon bonds between aromatic rings and alkynes or alkenes (Massacret et al., 1999).
Scientific Research Applications
Synthesis and Characterization : Research has shown the synthesis and characterization of similar bis(benzimidazole) derivatives, which are used in various scientific applications. For instance, studies on bis(benzimidazol-2-yl)benzene derivatives have revealed their potent anionophoric activity, significantly increased by modifying with strong electron-withdrawing substituents (Chen-Chen Peng et al., 2016).
Catalytic Applications : Palladium(0)-catalyzed synthesis involving similar compounds, such as 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, shows the potential for catalytic applications in organic chemistry (M. Massacret et al., 1999).
Co-crystal Formation and Characterization : Studies on the synthesis and characterization of co-crystals with bis(benzimidazole) derivatives have been conducted, which can help understand the properties of similar compounds like 1,2-Bis(benzyloxy)-4-(2-nitroprop-1-en-1-yl)benzene (Shang-Zhuo Wu et al., 2020).
Magnetic Properties in Chemistry : Research on bis{2-(1-oxyl-3-oxo-4,4,5,5-tetramethylimidazolin-2-yl)imidazol-1-yl}benzene, a similar compound, has contributed to understanding the magnetic properties in chemistry, which could be applicable to compounds like this compound (Ryuji Akabane et al., 1997).
Pharmaceutical and Medical Research : Although specific applications in pharmaceuticals for this compound are not highlighted in the research, similar benzene derivatives have been synthesized and evaluated for potential pharmaceutical applications (Yongming Zeng et al., 2016).
properties
IUPAC Name |
4-[(E)-2-nitroprop-1-enyl]-1,2-bis(phenylmethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-18(24(25)26)14-21-12-13-22(27-16-19-8-4-2-5-9-19)23(15-21)28-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3/b18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOADQHWFZFKP-NBVRZTHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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